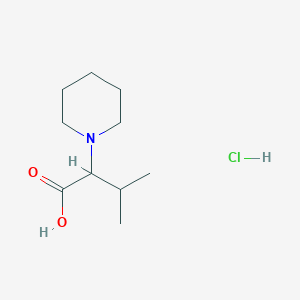

3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride

描述

Its structure features a piperidine ring attached to the second carbon of a butanoic acid backbone, with a methyl group at the third carbon. The compound is listed in commercial catalogs as a building block for organic and bio-compound synthesis, indicating its utility in medicinal chemistry and drug discovery .

属性

IUPAC Name |

3-methyl-2-piperidin-1-ylbutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c1-8(2)9(10(12)13)11-6-4-3-5-7-11;/h8-9H,3-7H2,1-2H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEZSMGQDDHZOIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N1CCCCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H20ClNO2

- Molecular Weight : 221.72 g/mol

The compound features a piperidine ring, which is known for its role in various biological activities, including interactions with neurotransmitter systems.

This compound may interact with several biological targets, particularly those involved in neurotransmission. Similar compounds have been shown to act as agonists or antagonists at serotonin receptors, influencing mood and cognition .

Biochemical Pathways

The compound is believed to modulate:

- Neurotransmitter Release : By inhibiting acetylcholinesterase, it may increase acetylcholine levels in synaptic clefts, enhancing neurotransmission.

- Gene Expression : It can alter transcription factor activity, impacting gene expression related to cellular metabolism and signaling pathways.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit various pharmacological effects:

- Antidepressant Activity : By modulating serotonin pathways, it may have potential antidepressant effects.

- Anti-inflammatory Properties : Some studies suggest that related compounds can inhibit inflammatory cytokine release, which could be relevant for conditions like arthritis .

Case Studies and Research Findings

- In Vitro Studies : Preliminary studies have shown that derivatives of the piperidine structure can significantly inhibit IL-1β release in macrophages, suggesting a potential role in managing inflammatory responses .

- Animal Models : Dosage studies in animal models indicate that lower doses of similar compounds can provide therapeutic benefits without significant toxicity, while higher doses may lead to adverse effects.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Dimethyltryptamine | Indole-based | Non-selective serotonin receptor agonist |

| N-Methylguanidine | Guanidine derivative | Modulates neurotransmitter systems |

| This compound | Piperidine derivative | Potential antidepressant and anti-inflammatory |

This table highlights the unique position of this compound among similar compounds, particularly regarding its specific structural modifications that confer distinct biological properties.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C₁₀H₁₉ClN₀₂

- Molecular Weight : 221.72 g/mol

- Physical Appearance : White crystalline solid, soluble in water

The compound's structure allows for various modifications, which can lead to derivatives with different biological activities. The piperidine ring is particularly notable for its role in interacting with neurotransmitter systems.

Pharmaceutical Research Applications

-

Lead Compound in Drug Development :

- 3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride serves as a lead compound in the design of new drugs targeting central nervous system disorders. Its interaction profile suggests potential stimulant-like effects, similar to other compounds within the cathinone class.

- Neurotransmitter Interaction Studies :

- Proteomics Research :

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step chemical reactions that can be optimized based on desired purity and yield. Key synthetic routes include:

- Carboxylic Acid Reactions : Typical reactions include esterification and amidation, which are crucial for creating various derivatives that may exhibit enhanced pharmacological properties.

Table 1: Key Synthetic Routes

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Esterification | Formation of esters from carboxylic acids |

| 2 | Amidation | Reaction with amines to form amides |

| 3 | Modification | Structural modifications for enhanced activity |

Case Studies and Research Findings

Several studies have explored the therapeutic potential of this compound:

- Stimulant Effects :

- Neuropharmacology :

- Antiviral Activity :

相似化合物的比较

Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride

This compound (EP 4374877 A2) shares structural similarities with the target molecule but differs in key aspects:

2-[(2-Benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)formamido]acetic Acid

This compound (Ref: 3D-PYB67248) is structurally distinct but shares a role as a synthetic building block:

- Functional Groups : Contains an isoindolone core and a benzyl group, contrasting with the aliphatic piperidine and carboxylic acid in the target compound.

- Applications: Likely used in peptide mimetics or heterocyclic chemistry, whereas 3-methyl-2-(piperidin-1-yl)butanoic acid hydrochloride may prioritize CNS-targeted scaffold development .

Physicochemical and Pharmacokinetic Properties

Notes

Data Limitations: Detailed pharmacological or toxicological data for this compound are absent in open-source literature, likely due to proprietary restrictions.

Synthetic Challenges: Introducing piperidine requires careful optimization to avoid side reactions, whereas methylamino groups are more straightforward to incorporate .

准备方法

Detailed Reaction Conditions:

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| Amino acid ester + Piperidine | Reaction in ethyl acetate or suitable solvent, often with triethylamine as base, at 0–25°C for 24–48 hours | Formation of piperidinyl-substituted ester |

| Hydrolysis | Acidic hydrolysis (HCl or other acid) at room temperature or mild heating | Conversion to free acid |

| Salt formation | Treatment with hydrochloric acid in organic solvent or aqueous medium | Formation of hydrochloride salt |

This method is supported by procedures involving azide coupling and amine substitution reported in amino acid chemistry literature, where hydrazides or esters are converted to amides via azide intermediates and then hydrolyzed to acids.

Use of Thionyl Chloride-Mediated Chlorination and Hydrolysis

Another industrially relevant method, adapted from related hydrochloride salt preparations, involves the use of thionyl chloride to convert ester intermediates into acid chlorides or chlorinated intermediates, which then undergo hydrolysis and salt formation.

Process Summary:

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| Ester intermediate + SOCl2 | Addition of thionyl chloride at 0–5°C, stirring for several hours | Formation of acid chloride or chlorinated intermediate |

| Hydrolysis & Acidification | Addition of concentrated HCl, heating at ~95°C, followed by crystallization | Conversion to hydrochloride salt |

This method is exemplified in the synthesis of related compounds such as bendamustine hydrochloride, where careful temperature control and purification steps (activated carbon treatment, recrystallization) yield high-purity hydrochloride salts.

Piperidine Hydrochloride Salt Formation via Direct Amine Saltation

In some synthetic routes, the piperidine intermediate is directly converted to its hydrochloride salt by treatment with gaseous or aqueous HCl, often after the formation of the free amine intermediate. This step enhances the compound's stability and facilitates isolation.

Research Findings and Analytical Data

NMR Characterization: The proton NMR spectra of intermediates typically show characteristic signals for the piperidine ring protons and the methyl groups on the butanoic acid backbone. For example, broad singlets for NH protons and multiplets for aromatic or aliphatic hydrogens confirm substitution patterns.

Purity and Yield: Industrial processes report yields ranging from 50% to over 90% depending on the method and purification steps. Purity levels exceeding 97% are achievable with recrystallization and activated carbon treatment.

Reaction Times and Temperatures: Reactions are generally carried out at low temperatures (0–5°C) during chlorination to control side reactions, with hydrolysis and crystallization steps performed at elevated temperatures (~95°C) to ensure complete conversion and product formation.

Comparative Table of Preparation Methods

| Preparation Method | Key Reagents | Temperature Range | Yield (%) | Notes |

|---|---|---|---|---|

| Amino acid ester + Piperidine coupling | Piperidine, triethylamine | 0–25°C | 70–90 | Mild conditions, suitable for lab scale |

| Thionyl chloride-mediated chlorination | SOCl2, concentrated HCl | 0–95°C | 50–80 | Industrial scale, requires careful control |

| Direct amine saltation | HCl (aqueous or gaseous) | Room temperature | >90 | Simple salt formation step post-synthesis |

常见问题

Q. What are the recommended storage conditions for 3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride to ensure stability?

To maintain stability, store the compound in a dry environment at 2–8°C , protected from light and moisture. Use airtight containers to prevent hygroscopic degradation and avoid contact with incompatible materials (e.g., strong oxidizers). These conditions minimize hydrolysis and thermal decomposition, as observed in structurally similar piperidine derivatives .

Q. What personal protective equipment (PPE) is required when handling this compound?

- Respiratory protection : Use NIOSH-approved P95 respirators or equivalent to avoid inhalation of aerosols/dust.

- Eye protection : Safety goggles compliant with EN 166 standards.

- Gloves : Nitrile gloves tested for chemical permeation resistance.

- Lab coat : Chemical-resistant attire to prevent skin contact.

Follow protocols for decontaminating gloves and washing hands post-handling, as outlined in safety data sheets for analogous compounds .

Q. How should accidental exposure (e.g., inhalation, skin contact) be managed?

- Inhalation : Move to fresh air; administer artificial respiration if necessary.

- Skin contact : Wash immediately with soap/water for 15 minutes; seek medical attention if irritation persists.

- Eye exposure : Rinse with water for ≥15 minutes; consult an ophthalmologist.

- Ingestion : Rinse mouth (if conscious) and seek emergency care.

These protocols align with emergency response guidelines for piperidine-based hydrochlorides .

Advanced Research Questions

Q. How can batch-to-batch variability in synthesis be minimized for sensitive assays?

- Quality control (QC) : Implement HPLC (≥95% purity threshold) and mass spectrometry (MS) for identity confirmation.

- Quantify critical parameters : Measure peptide content, residual solvents (e.g., TFA), and salt content via ion chromatography.

- Standardize reaction conditions : Optimize temperature, pH, and reagent stoichiometry to reduce side products.

This approach, adapted from peptide synthesis QC practices, ensures reproducibility in small-molecule batches .

Q. What analytical strategies resolve discrepancies in spectroscopic data (e.g., NMR, HPLC)?

- Orthogonal methods : Cross-validate using ¹H/¹³C NMR , FT-IR , and HPLC-MS to confirm structural integrity.

- Reference standards : Compare with certified materials (e.g., USP/Ph. Eur. standards) for impurity profiling.

- Degradation studies : Assess stability under stress conditions (heat, light, humidity) to identify degradation peaks.

For example, hydrolysis byproducts can be detected via methods similar to those used for tiagabine-related compounds .

Q. How can the hydrolysis step in synthesis be optimized for higher yield and purity?

- Reagent selection : Use 20% aqueous KOH for controlled hydrolysis, as demonstrated in the synthesis of 3-(3-methylphenyl)butanoic acid derivatives .

- Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation.

- Workup protocol : Acidify with HCl to precipitate the product, followed by recrystallization (e.g., ethanol/water) for purification.

Q. What methodologies are recommended for impurity profiling?

- HPLC with UV/ELSD detection : Identify impurities using gradient elution (C18 column, 0.1% TFA in water/acetonitrile).

- Synthesis monitoring : Track intermediates via LC-MS to detect side reactions (e.g., incomplete piperidine ring functionalization).

- Spiking experiments : Use reference impurities (e.g., related compound A in tiagabine synthesis) for quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。